molecular formula C25H25Cl2FN6O2 B11431818 7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11431818
M. Wt: 531.4 g/mol
InChI Key: CNCPCUYBXJFGCG-UHFFFAOYSA-N
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Description

7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dichlorobenzyl group, a fluorophenyl piperazine moiety, and additional methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the purine core with 2,4-dichlorobenzyl chloride under basic conditions.

    Attachment of the fluorophenyl piperazine moiety: The fluorophenyl piperazine group is introduced through a nucleophilic substitution reaction using 4-(2-fluorophenyl)piperazine and a suitable leaving group on the purine core.

    Final modifications: Additional methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can be harnessed for specific industrial applications.

Mechanism of Action

The mechanism of action of 7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the fluorophenyl piperazine moiety.

    8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the dichlorobenzyl group.

    1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks both the dichlorobenzyl and fluorophenyl piperazine groups.

Uniqueness

The uniqueness of 7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25Cl2FN6O2

Molecular Weight

531.4 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H25Cl2FN6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-16-7-8-17(26)13-18(16)27)21(29-23)15-32-9-11-33(12-10-32)20-6-4-3-5-19(20)28/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

CNCPCUYBXJFGCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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